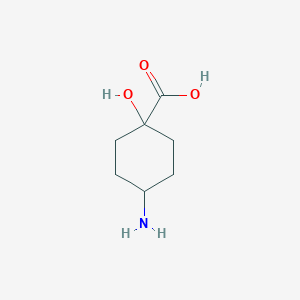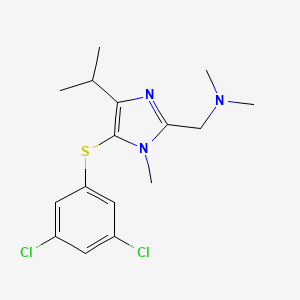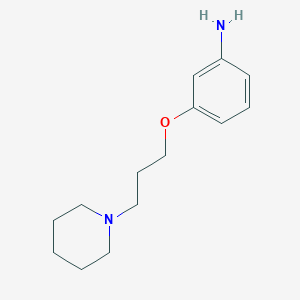
3-(3-(Piperidin-1-yl)propoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Piperidin-1-yl)propoxy)aniline is an organic compound that features a piperidine ring attached to a propoxy group, which is further connected to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Piperidin-1-yl)propoxy)aniline typically involves the following steps:
Formation of the Propoxy Intermediate: The initial step involves the preparation of 3-chloropropoxybenzene through the reaction of 3-chloropropanol with benzene in the presence of a suitable catalyst.
Nucleophilic Substitution: The 3-chloropropoxybenzene is then subjected to nucleophilic substitution with piperidine to form 3-(3-Piperidin-1-yl-propoxy)benzene.
Amination: Finally, the 3-(3-Piperidin-1-yl-propoxy)benzene undergoes amination to introduce the aniline group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Piperidin-1-yl)propoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-(3-(Piperidin-1-yl)propoxy)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics, anti-inflammatory agents, and antipsychotic drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(3-(Piperidin-1-yl)propoxy)aniline involves its interaction with specific molecular targets, such as receptors and enzymes. The piperidine ring and aniline moiety contribute to its binding affinity and selectivity. The compound can modulate the activity of these targets, leading to various biological effects, such as analgesia, anti-inflammation, or antipsychotic activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Piperidin-1-yl-propoxy)benzene: Lacks the aniline group but shares the piperidine and propoxy moieties.
4-(3-Piperidin-1-yl-propoxy)aniline: Similar structure but with the propoxy group attached at the 4-position of the aniline ring.
3-(4-Morpholin-4-yl-butoxy)aniline: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
3-(3-(Piperidin-1-yl)propoxy)aniline is unique due to the presence of both the piperidine ring and the aniline moiety, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
3-(3-piperidin-1-ylpropoxy)aniline |
InChI |
InChI=1S/C14H22N2O/c15-13-6-4-7-14(12-13)17-11-5-10-16-8-2-1-3-9-16/h4,6-7,12H,1-3,5,8-11,15H2 |
Clave InChI |
NWYSNUTTYKBUKB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCOC2=CC=CC(=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
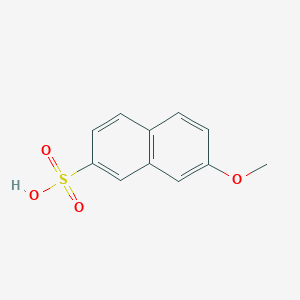
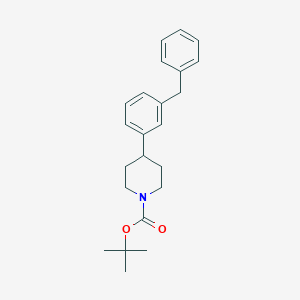
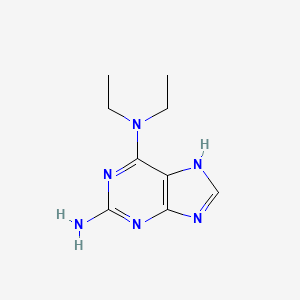
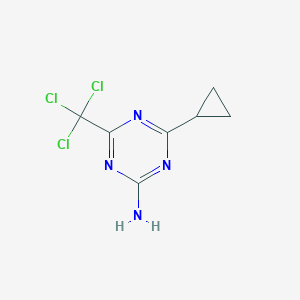
![2-[3-(4-Phenyl-piperazin-1-yl)-propyl]-isoindole-1,3-dione](/img/structure/B8552371.png)
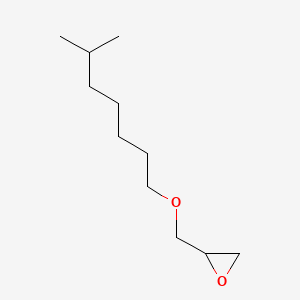
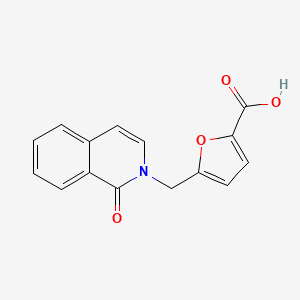
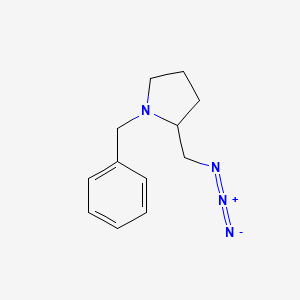
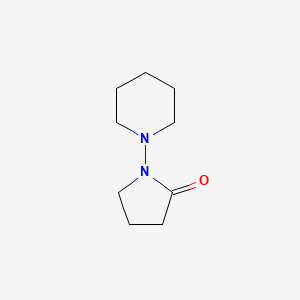
![ethyl 5-chloro-1-[3-(methylsulfanyl)propyl]-1H-indole-2-carboxylate](/img/structure/B8552406.png)
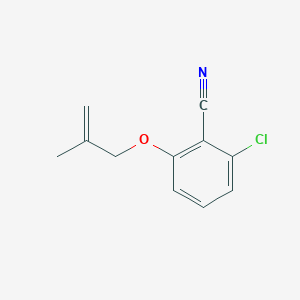
![4-Methyl-3-(bromomethyl)benzo[b]thiophene](/img/structure/B8552429.png)
